molecular formula C10H23N B1212094 N-butylhexan-1-amine CAS No. 38202-69-6

N-butylhexan-1-amine

Cat. No.: B1212094
CAS No.: 38202-69-6
M. Wt: 157.3 g/mol
InChI Key: UYZWCDKHEOBGLW-UHFFFAOYSA-N
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Description

N-butylhexan-1-amine is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic fishy odor, typical of amines. The compound is structurally characterized by a hexyl group (six carbon atoms) and a butyl group (four carbon atoms) attached to a nitrogen atom. This compound is used in various industrial applications, including the production of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butylhexan-1-amine can be synthesized through several methods:

    Reductive Amination: This method involves the reaction of hexanal with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.

    Alkylation of Amines: Another method involves the alkylation of butylamine with hexyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds under reflux conditions and produces this compound along with sodium chloride as a byproduct.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of hexyl nitrile in the presence of a metal catalyst such as nickel or palladium.

Chemical Reactions Analysis

N-butylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

    Acylation: The compound can react with acyl chlorides to form amides under mild conditions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and acyl chlorides. The major products formed from these reactions are nitro compounds, nitriles, primary amines, secondary amines, tertiary amines, and amides .

Scientific Research Applications

N-butylhexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butylhexan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

N-butylhexan-1-amine can be compared with other similar compounds such as:

    Butylamine: A primary amine with a butyl group attached to the nitrogen atom. It has similar chemical properties but differs in its molecular structure and applications.

    Hexylamine: A primary amine with a hexyl group attached to the nitrogen atom. It shares some chemical properties with this compound but has different industrial applications.

    Dihexylamine: A secondary amine with two hexyl groups attached to the nitrogen atom. It has different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific combination of hexyl and butyl groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

N-butylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWCDKHEOBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952640
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38202-69-6, 30278-08-1
Record name N-n-Butyl-n-hexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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